molecular formula C5H11ClN2OS B13733543 (6R)-6-amino-1,4-thiazepan-5-one;hydrochloride

(6R)-6-amino-1,4-thiazepan-5-one;hydrochloride

Cat. No.: B13733543
M. Wt: 182.67 g/mol
InChI Key: HRKJAPIBURIBAN-WCCKRBBISA-N
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Description

(6R)-6-amino-1,4-thiazepan-5-one;hydrochloride is a chemical compound with a unique structure that includes a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-amino-1,4-thiazepan-5-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioester, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-amino-1,4-thiazepan-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(6R)-6-amino-1,4-thiazepan-5-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-amino-1,4-thiazepan-5-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-amino-1,4-thiazepan-5-one: A stereoisomer with different biological activity.

    Thiazepane derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

(6R)-6-amino-1,4-thiazepan-5-one;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H11ClN2OS

Molecular Weight

182.67 g/mol

IUPAC Name

(6R)-6-amino-1,4-thiazepan-5-one;hydrochloride

InChI

InChI=1S/C5H10N2OS.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

HRKJAPIBURIBAN-WCCKRBBISA-N

Isomeric SMILES

C1CSC[C@@H](C(=O)N1)N.Cl

Canonical SMILES

C1CSCC(C(=O)N1)N.Cl

Origin of Product

United States

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